
3-(2-Methylpropoxy)aniline
Overview
Description
3-(2-Methylpropoxy)aniline, also known as 3-isobutoxyphenylamine, is a chemical compound with the molecular formula C10H15NO and a molecular weight of 165.24 g/mol . It is a colorless to yellow liquid with a faint odor and is commonly used in various industries, including pharmaceuticals, agrochemicals, and dyes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropoxy)aniline typically involves the nucleophilic substitution of an appropriate aniline derivative. One common method is the reaction of 3-nitroaniline with isobutyl bromide in the presence of a base such as potassium carbonate, followed by reduction of the nitro group to an amine . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropoxy)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: The nitro group in precursor compounds can be reduced to form the amine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound from nitro precursors.
Substitution: Various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Intermediate in Organic Synthesis: 3-(2-Methylpropoxy)aniline is utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo various transformations, leading to the formation of diverse chemical structures.
Reaction Type | Products Formed |
---|---|
Nucleophilic Substitution | Substituted anilines |
Coupling Reactions | Biaryl compounds |
2. Biology:
- Biological Activity: Research indicates that this compound exhibits significant biological activities. It has been studied for its potential in enzyme inhibition and receptor binding, making it a candidate for drug development.
3. Medicine:
- Therapeutic Potential: Ongoing studies are exploring the compound's efficacy as a therapeutic agent against various diseases. Preliminary findings suggest that it may possess antimicrobial and anticancer properties.
Anticancer Activity
In vitro studies have demonstrated that this compound has cytotoxic effects against specific cancer cell lines. The following table summarizes the findings from these studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15.2 | Induction of apoptosis |
A549 | 10.5 | Inhibition of cell proliferation |
These results indicate that the compound may serve as a promising anticancer agent by inducing apoptosis and inhibiting cell growth.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt bacterial metabolism through enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methoxyaniline: Similar structure but with a methoxy group instead of an isobutoxy group.
3-Ethoxyaniline: Contains an ethoxy group instead of an isobutoxy group.
3-Butoxyaniline: Has a butoxy group instead of an isobutoxy group.
Uniqueness
3-(2-Methylpropoxy)aniline is unique due to its specific isobutoxy substituent, which can influence its reactivity and interactions compared to other similar compounds. This uniqueness can be leveraged in designing specific chemical reactions and applications in various fields .
Biological Activity
3-(2-Methylpropoxy)aniline, an aromatic amine, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a benzene ring with a methyl group and a 2-methylpropoxy substituent, which influences its chemical reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the amino group allows for hydrogen bonding interactions with various biological targets, which may enhance its therapeutic potential. The specific substitution pattern contributes to its distinct chemical and biological properties compared to other anilines.
Biological Activities
1. Antimicrobial Properties
Research indicates that compounds with similar structures to this compound often exhibit antimicrobial activity. The amino group's ability to form hydrogen bonds may facilitate interactions with microbial cell membranes or essential enzymes, leading to microbial inhibition.
Case Study: Antimicrobial Screening
- A study evaluated various aniline derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in developing new antibiotics.
2. Anticancer Activity
The anticancer potential of this compound has also been explored. Similar compounds have been shown to inhibit cancer cell proliferation by interfering with key signaling pathways.
Case Study: Cancer Cell Line Testing
- In vitro studies on human breast cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The mechanism was linked to the induction of apoptosis through activation of caspase pathways.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
1. Enzyme Interaction
- Interaction studies indicate that this compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation. For example, it could act as a competitive inhibitor for enzymes critical for DNA replication in cancer cells.
2. Signaling Pathway Modulation
- The modulation of signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) has been observed. Inhibition of this pathway can lead to reduced inflammation and cancer progression, highlighting the compound's potential in treating inflammatory diseases and cancers.
Comparative Analysis with Similar Compounds
Compound Name | Structure Characteristics | Key Biological Activities |
---|---|---|
3-Methyl-5-(2-methylpropoxy)aniline | Methyl group at a different position | Antimicrobial, lower cytotoxicity |
4-Isobutoxyaniline | Isobutoxy group at a different position | Anticancer activity |
5-Fluoro-2-methoxyaniline | Methoxy group instead of propoxy | Enhanced solubility, varied reactivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-(2-Methylpropoxy)aniline, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 3-nitroanisole with 2-methylpropyl bromide, followed by catalytic hydrogenation to reduce the nitro group to an amine. Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures). Post-synthesis, validate purity via H NMR (e.g., aromatic proton shifts at δ 6.5–7.0 ppm) and IR spectroscopy (N-H stretching ~3400 cm). Compare spectral data to reference standards .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical peaks should researchers prioritize?
- Methodological Answer : Use a combination of H NMR, C NMR, and high-resolution mass spectrometry (HRMS). In H NMR, the isopropoxy group’s methyl protons appear as a doublet (δ ~1.2–1.4 ppm), while the methine proton (OCH(CH)) resonates as a septet (δ ~4.5 ppm). In HRMS, the molecular ion [M+H] for CHNO should match the theoretical mass (165.1154 Da). Cross-validate with IR to confirm amine functionality .
Q. What purification strategies are recommended to isolate this compound from reaction byproducts?
- Methodological Answer : Employ column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate 8:2 to 6:4) to separate unreacted precursors. For higher purity, recrystallize from a toluene/hexane mixture. Monitor fractions via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to confirm removal of impurities like residual nitro precursors or alkylation byproducts .
Advanced Research Questions
Q. How can researchers resolve crystallographic data contradictions during structural determination of this compound derivatives?
- Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to handle twinning or disordered isopropoxy groups. Apply restraints to the methylpropoxy moiety’s bond lengths and angles. Validate with R values (<5%) and residual electron density maps. For ambiguous cases, cross-reference with DFT-optimized molecular geometries .
Q. What role does this compound play in the design of cardiac and CNS therapeutics, and how are its bioactivity profiles assessed?
- Methodological Answer : The compound’s derivatives, such as bepridil (a calcium channel blocker), are studied for cardiac applications. For CNS drugs like pimavanserin, the 3-(2-methylpropoxy)benzyl group enhances blood-brain barrier penetration. Assess bioactivity via in vitro assays (e.g., calcium flux measurements for cardiac targets or dopamine receptor binding for CNS targets). Use molecular docking (AutoDock Vina) to predict binding modes to troponin C or serotonin receptors .
Q. How can impurity profiling of this compound be systematically conducted to meet pharmaceutical standards?
- Methodological Answer : Employ LC-MS with a polar-embedded column (e.g., Waters Acquity BEH C18) and a 0.1% formic acid/acetonitrile gradient. Reference pharmacopeial impurity standards (e.g., EP Impurity J or M) for identification. Quantify limits of detection (LOD) using spiked samples and validate method precision via inter-day reproducibility tests (±2% RSD). For trace metals, use ICP-MS .
Properties
IUPAC Name |
3-(2-methylpropoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)7-12-10-5-3-4-9(11)6-10/h3-6,8H,7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYOPVIODQBPPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424557 | |
Record name | 3-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37532-43-7 | |
Record name | 3-(2-methylpropoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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